2,2-Bis-(4-cyanatophenyl)propane

概要

説明

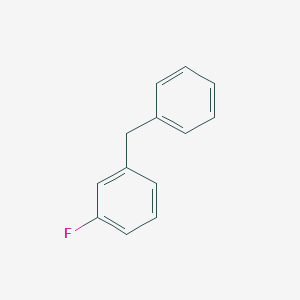

2,2-Bis-(4-cyanatophenyl)propane, also known as Biscyanatophenylpropane, is used as a pharmaceutical and pesticide intermediate . It has a molecular formula of C17H14N2O2 and a molar mass of 278.31 .

Molecular Structure Analysis

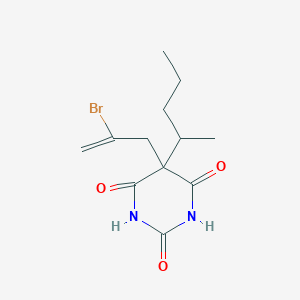

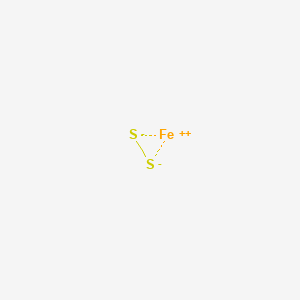

The structure of 2,2-Bis-(4-cyanatophenyl)propane shows a central tetrahedral carbon atom surrounded by two methyl and two phenylcyanate groups .Physical And Chemical Properties Analysis

2,2-Bis-(4-cyanatophenyl)propane is a solid at 20°C. It has a melting point of 80°C and a predicted boiling point of 391.0±52.0°C. Its density is predicted to be 1.171±0.06 g/cm3. It is soluble in acetone .科学的研究の応用

Precursor for Cyanate Ester Resins

This compound is a precursor for cyanate ester resins, which are promising binders for the preparation of composites . These resins exhibit the processability of epoxide binders, but reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake, and relative dielectric permittivity .

High-Temperature Polymer Materials

The development of high-temperature polymer materials has been a major application of this compound . It has led to the development of other binders as well, such as imide, organosilicon, and phthalonitrile ones .

Synthesis of Novel Monomers

The compound is used in the synthesis of novel monomers of cyanate ester binders . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis .

Improvement of Polymer Properties

The compound is used to improve various properties of polymers, including increasing the glass transition temperature, reducing the inflammability, improving the impact resistance, decreasing the dielectric permittivity, decreasing the moisture absorption, improving the resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .

Polymer Matrix in Carbon Fiber Composites

The compound has been used as a polymer matrix in carbon fiber composites . This application takes advantage of the compound’s high-temperature stability and other desirable properties .

作用機序

Target of Action

2,2-Bis-(4-cyanatophenyl)propane, also known as Bisphenol A Dicyanate , is a cyanate ester monomer It’s known to be used as a pharmaceutical and pesticide intermediate , suggesting it may interact with various biological targets depending on the specific drug or pesticide it’s used to produce.

Mode of Action

As a cyanate ester monomer, it’s known to be soluble in various solvents and can dissolve in other cyanate esters, epoxy, and BMI (Maleinbisimides) and thermoplastics . This suggests that it may undergo various chemical reactions to form different compounds, depending on its environment.

Biochemical Pathways

Given its use as an intermediate in pharmaceuticals and pesticides , it’s likely involved in a variety of biochemical pathways, depending on the specific end product it’s used to create.

Pharmacokinetics

Its solubility in various solvents suggests it may have good bioavailability, as solubility can influence a compound’s absorption and distribution within the body.

Result of Action

As an intermediate in pharmaceuticals and pesticides , its effects would likely depend on the specific drug or pesticide it’s used to produce.

Action Environment

Its solubility in various solvents suggests that the solvent environment could significantly influence its action and stability.

特性

IUPAC Name |

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZMUXQJTGRNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-66-1 | |

| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60893753 | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2,2-Bis-(4-cyanatophenyl)propane | |

CAS RN |

1156-51-0, 25722-66-1 | |

| Record name | Bisphenol A dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl dicyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2-Bis(4-cyanatophenyl)propane?

A1: 2,2-Bis(4-cyanatophenyl)propane has the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol. []

Q2: What are the key spectroscopic characteristics of 2,2-Bis(4-cyanatophenyl)propane?

A2: 2,2-Bis(4-cyanatophenyl)propane can be characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify functional groups, revealing characteristic peaks for cyanate groups and aromatic rings. [, , , ] 1H-NMR and 13C-NMR provide detailed structural information, confirming the presence and arrangement of specific protons and carbon atoms within the molecule. []

Q3: What are the primary applications of 2,2-Bis(4-cyanatophenyl)propane-based polymers?

A3: Polymers derived from 2,2-Bis(4-cyanatophenyl)propane, known as polycyanurates, exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties. [, , , , , ] These properties make them suitable for high-performance applications, including aerospace composites, electronic packaging, high-frequency printed circuit boards (PCBs), and advanced materials requiring resistance to high temperatures and harsh environments. [, , ]

Q4: How does the structure of 2,2-Bis(4-cyanatophenyl)propane contribute to the properties of its polymers?

A4: The rigid backbone structure of 2,2-Bis(4-cyanatophenyl)propane, combined with the highly crosslinked network formed during polycyclotrimerization, contributes to the high glass transition temperature (Tg) and excellent thermal stability observed in polycyanurates. [, ] The presence of aromatic rings further enhances these properties.

Q5: What are the limitations of 2,2-Bis(4-cyanatophenyl)propane-based polymers?

A5: A known limitation of polycyanurates is their inherent brittleness. [] To address this, researchers explore modifications like blending with other polymers, incorporating toughening agents, or designing novel cyanate ester monomers with improved toughness. [, , ]

Q6: How does the choice of curing agent influence the properties of 2,2-Bis(4-cyanatophenyl)propane-based polymers?

A6: The selection of curing agents significantly impacts the final properties of 2,2-Bis(4-cyanatophenyl)propane-based polymers. [, ] For example, using a bismaleimide curing agent can lead to a sequential curing process, resulting in interpenetrating polymer networks (IPNs) with altered mechanical and thermal properties. [, ]

Q7: How does the curing process of 2,2-Bis(4-cyanatophenyl)propane proceed?

A7: 2,2-Bis(4-cyanatophenyl)propane undergoes thermal polycyclotrimerization, where three cyanate groups react to form a six-membered cyanurate ring. [, ] This process typically occurs at elevated temperatures and can be catalyzed by various metal compounds or other additives to accelerate the reaction rate and tailor the final network structure. [, , ]

Q8: What is the influence of catalysts on the curing of 2,2-Bis(4-cyanatophenyl)propane?

A8: Catalysts play a crucial role in the curing of 2,2-Bis(4-cyanatophenyl)propane by lowering the activation energy of the polycyclotrimerization reaction. [, , ] Common catalysts include metal acetylacetonates, such as cobalt(III) acetylacetonate [], and organometallic compounds like dibutyltin dilaurate. [] The choice of catalyst can impact the curing temperature, reaction rate, and ultimately the morphology and properties of the resulting polycyanurate network.

Q9: What is the role of solvent in the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane?

A9: The nature of the solvent can significantly affect the gel point, gel yield, and kinetics of 2,2-Bis(4-cyanatophenyl)propane polycyclotrimerization. [] This influence arises from solvent interactions with the monomer and growing polymer chains, impacting the reaction rates and network formation process.

Q10: How does gelation occur during the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane?

A10: Gelation represents a critical point in the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane, marking the transition from a viscous liquid to a solid network. [] As the reaction proceeds, the increasing molecular weight of the growing polymer chains leads to entanglement and branching, ultimately forming a three-dimensional network structure.

Q11: How do structural modifications of 2,2-Bis(4-cyanatophenyl)propane impact the properties of its polymers?

A11: Modifications to the structure of 2,2-Bis(4-cyanatophenyl)propane can significantly influence the properties of the resulting polycyanurates. [, , ] For example, introducing flexible segments into the backbone can improve toughness while potentially compromising thermal stability. Conversely, incorporating bulky or rigid groups may enhance thermal resistance but could increase brittleness. []

Q12: What is the impact of incorporating silicon into 2,2-Bis(4-cyanatophenyl)propane analogs?

A12: Substituting the central quaternary carbon in 2,2-Bis(4-cyanatophenyl)propane with silicon can impact the melting point of the resulting cyanate ester. [] This substitution affects the enthalpy and entropy of melting, potentially leading to a lower melting temperature compared to the carbon-based analog. []

Q13: How does the presence of ortho-methyl groups influence moisture uptake in polycyanurates?

A13: Introducing ortho-methyl groups near the cyanurate rings in polycyanurates derived from 2,2-Bis(4-cyanatophenyl)propane analogs can lead to a significant reduction in moisture uptake. [] This effect is attributed to steric hindrance, where the bulky methyl groups restrict the interaction of water molecules with the polar cyanurate oxygen atoms.

Q14: What are the benefits of blending 2,2-Bis(4-cyanatophenyl)propane with other polymers?

A14: Blending 2,2-Bis(4-cyanatophenyl)propane with other polymers allows for tailoring the properties of the final material. [, , ] For instance, blending with bismaleimides can improve toughness and impact resistance while maintaining high thermal stability. [, ]

Q15: What are the advantages of using biobased modifiers in 2,2-Bis(4-cyanatophenyl)propane-based resins?

A15: Incorporating biobased modifiers, such as poly(N-phenylmaleimide-co-limonene) (PML), into 2,2-Bis(4-cyanatophenyl)propane resins offers a sustainable approach to improving toughness and dielectric properties. [] These biobased modifiers can act as both curing agents and toughening agents, leading to reduced dielectric constants and enhanced impact strength. []

Q16: What are the current research trends in 2,2-Bis(4-cyanatophenyl)propane-based materials?

A16: Current research focuses on developing high-performance polycyanurates with improved toughness, flame retardancy, and dielectric properties. [, , , ] This involves exploring novel cyanate ester monomers, modifying existing ones, and optimizing processing techniques to achieve desired property combinations.

Q17: What are the key challenges associated with 2,2-Bis(4-cyanatophenyl)propane-based materials?

A17: Challenges include balancing properties like toughness and thermal stability, controlling the curing process for optimal network formation, and addressing the relatively high curing temperatures often required. [, , ] Furthermore, ensuring the sustainability and environmental friendliness of these materials is crucial, prompting research into biobased alternatives and efficient recycling methods. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)